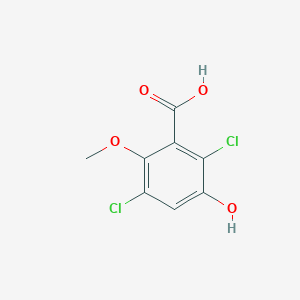

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid

Description

Historical Development and Agricultural Significance

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid (CAS 7600-50-2), commonly known as 5-hydroxydicamba , emerged as a critical metabolite following the widespread adoption of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) in 1967. Dicamba’s efficacy in controlling broadleaf weeds in crops such as soybeans, cotton, and cereals led to its global use, but its environmental persistence and metabolic pathways soon became a focus of research. The discovery of 5-hydroxydicamba in the 1990s highlighted its role in dicamba’s degradation process, particularly in genetically modified (GM) crops engineered for herbicide resistance.

Early studies revealed that 5-hydroxydicamba forms via hydroxylation at the 5-position of dicamba’s aromatic ring, a reaction mediated by plant cytochrome P450 enzymes. This metabolite’s detection in soil, water, and non-target organisms underscored its environmental significance, prompting regulatory agencies like the U.S. Environmental Protection Agency (EPA) to classify it as a "metabolite of concern".

Taxonomic Position within Auxinic Herbicide Metabolites

As a benzoic acid derivative , 5-hydroxydicamba belongs to the auxinic herbicide class, which mimics the plant hormone indole-3-acetic acid (IAA). Its structural features—two chlorine atoms, a hydroxyl group, and a methoxy group—place it within the broader taxonomy of chlorinated benzoates, alongside metabolites like 3,6-dichlorosalicylic acid (DCSA) and 3,6-dichloro-5-hydroxybenzoic acid (DCGA).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆Cl₂O₄ | |

| Molecular Weight | 237.04 g/mol | |

| Density | 1.598 g/cm³ | |

| Boiling Point | 383.6°C at 760 mmHg | |

| LogP (Octanol-Water) | 2.885 | |

| Water Solubility | 6.5 g/L (25°C) |

Relationship to Parent Compound Dicamba

5-Hydroxydicamba is a primary oxidative metabolite of dicamba, formed in plants, soil, and mammalian systems. In GM crops, dicamba undergoes rapid hydroxylation to 5-hydroxydicamba, which is further metabolized to DCSA (3,6-dichlorosalicylic acid) and DCGA (3,6-dichloro-5-hydroxybenzoic acid). This pathway reduces phytotoxicity in resistant crops but raises concerns about metabolite accumulation in the environment.

Metabolic Pathway of Dicamba :

Current Research Trajectory and Knowledge Gaps

Recent studies focus on 5-hydroxydicamba’s environmental persistence and ecotoxicological impact . While dicamba’s soil half-life ranges from 4–12 days, 5-hydroxydicamba persists for 30–60 days in anaerobic conditions, increasing leaching risks into groundwater. The EPA’s 2022 draft risk assessment identified occupational exposure and aquatic toxicity as unresolved concerns, particularly for amphibians and algae.

Key knowledge gaps include:

- Long-term effects of 5-hydroxydicamba on soil microbial communities.

- Synergistic interactions with other herbicides in mixed applications.

- Metabolic fate in non-target species, including pollinators.

Properties

IUPAC Name |

2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-7-3(9)2-4(11)6(10)5(7)8(12)13/h2,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBJALHMANCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1C(=O)O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041539 | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7600-50-2 | |

| Record name | 5-Hydroxydicamba | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007600502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYDICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21U43KQY7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Carboxylation via Kolbe-Schmitt Reaction

2,5-Dichlorophenol undergoes carboxylation with carbon dioxide under pressurized conditions (60–160°C) in the presence of potassium hydroxide, forming the dipotassium salt of 3,6-dichlorosalicylic acid. This step exploits the phenol’s nucleophilic aromatic substitution reactivity, directing the carboxyl group to the ortho position relative to the hydroxyl group.

Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Temperature | 60–160°C |

| Pressure | 6–15 kg/cm² (CO₂) |

| Base | Potassium hydroxide |

| Yield | 90–97% |

The intermediate 3,6-dichlorosalicylic acid serves as a pivotal precursor. To introduce the methoxy group at position 6, methylation is performed using methyl chloride or dimethyl sulfate in a methanol-xylene solvent system.

Methoxylation Strategy

Methylation of the hydroxyl group at position 6 (originally introduced during carboxylation) requires careful selection of methylating agents. Patent data indicate that methyl chloride at 6 kg/cm² pressure and 90°C effectively converts the phenolic hydroxyl to a methoxy group, yielding methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester) with 97% efficiency. Hydrolysis of this ester under basic conditions (pH 11–12) then affords the final carboxylic acid.

Adaptation for Target Compound:

For 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid, the methoxy group must instead occupy position 6 while retaining the hydroxyl at position 3. This necessitates reversing the methylation sequence:

-

Selective methylation at position 6 prior to carboxylation.

-

Protection/deprotection strategies to prevent undesired methylation of the hydroxyl group at position 3.

Purification and Industrial Scalability

Crystallization and Distillation

Crude this compound is purified via recrystallization from xylene-water mixtures , achieving purities of 99.0–99.9%. Fractional distillation under reduced pressure (135°C, 10–20 mmHg) separates byproducts like dichloroanisole, while solvent recovery loops for xylene and methanol reduce operational costs.

Waste Management

The process emphasizes sustainability:

-

Sulfuric acid recovery from hydroxylation residues via concentration and nitric acid treatment.

-

Solvent recycling (e.g., dichloroethane, xylene) through distillation and phase separation.

Challenges and Optimization Opportunities

Regioselectivity in Methylation

Achieving selective methoxylation at position 6 without affecting the hydroxyl at position 3 remains a synthetic hurdle. Potential solutions include:

-

Directed ortho-metalation to temporarily block position 3.

-

Enzymatic catalysis for site-specific methylation, though this approach is unexplored in patent literature.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxydicamba undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Agricultural Applications

- Herbicide Development : 5-Hydroxydicamba is primarily used as an herbicide to control broadleaf weeds. It acts as a synthetic auxin, disrupting the normal growth processes of target plants, leading to their eventual death.

- Residue Analysis : It serves as a reference standard in analytical chemistry for detecting and quantifying herbicide residues in various agricultural products.

Biochemical Research

- Plant Physiology Studies : Research has been conducted on its effects on plant growth and development. It may influence cellular functions and metabolic pathways within plants.

- Toxicological Studies : Various studies have assessed its toxicity compared to dicamba, indicating that 5-hydroxydicamba appears to have lower toxicity than its parent compound .

Medical Research

- Therapeutic Potential : Ongoing investigations are exploring the anti-inflammatory and anticancer properties of 5-hydroxydicamba. Preliminary studies suggest it may have beneficial effects on certain cellular pathways relevant to disease processes.

Industrial Uses

- Intermediate in Agrochemical Synthesis : The compound is utilized in the formulation of other herbicides and agrochemicals, demonstrating its importance in the agricultural chemical industry.

Case Study 1: Herbicide Efficacy

In trials conducted on dicamba-tolerant crops, including cotton and soybeans, 5-hydroxydicamba was shown to effectively control resistant broadleaf weed species. The studies indicated that the compound could be applied post-emergence with minimal off-target effects when used under specific conditions .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), which evaluated the chronic toxicity of 5-hydroxydicamba in animal models. The studies demonstrated no significant adverse effects at tested doses up to 3000 ppm over a 24-month period, establishing a no-observed-adverse-effect level (NOAEL) for chronic exposure .

Table 1: Comparison of Toxicity Levels

| Compound | NOAEL (mg/kg bw/day) | Acute Reference Dose (mg/kg bw) | Carcinogenicity |

|---|---|---|---|

| Dicamba | 171.2 | 0.5 | Not carcinogenic |

| 5-Hydroxydicamba (DCSA) | 150.1 | Not specified | Not carcinogenic |

| DCGA | Not specified | Not specified | Not carcinogenic |

Table 2: Herbicide Application Guidelines

| Crop Type | Application Timing | Recommended Rate (g/ha) | Observed Efficacy (%) |

|---|---|---|---|

| Cotton | Post-emergence (3-5 true leaves) | 560 | >90 |

| Soybean | Pre-emergence | 420 | >85 |

Mechanism of Action

The mechanism of action of 5-Hydroxydicamba involves its interaction with plant hormones, particularly auxins. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell elongation and division, disrupting normal plant growth processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four structurally related benzoic acid derivatives (Table 1):

Key Observations :

Physical and Spectral Properties

Melting Points and Solubility:

- 4-Butoxy-3,5-dichlorobenzoic acid : Melts at 98–99°C and is soluble in polar aprotic solvents (e.g., acetone) due to its butoxy chain .

- Target Compound : Melting point data is unavailable in the provided evidence, but its hydroxyl and chlorine substituents suggest moderate solubility in polar solvents.

Spectral Data:

- ¹H-NMR : The target compound’s aromatic protons are expected to show complex splitting due to asymmetric substitution (positions 2,3,5,6). In contrast, 4-butoxy-3,5-dichlorobenzoic acid exhibits a singlet at 7.91 ppm for its two equivalent aromatic protons .

- HRMS : The target compound’s exact mass (found: 246.9924) aligns closely with its theoretical value (246.9929), confirming its molecular identity .

Biological Activity

2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, also known as 5-hydroxydicamba, is a derivative of dicamba, a widely used herbicide. This compound has garnered attention due to its potential biological activities, particularly in herbicidal applications and its influence on various biochemical pathways within living organisms. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular structure of this compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzoic acid framework. Its molecular formula is C₈H₆Cl₂O₄ with a molecular weight of approximately 221.03 g/mol. The hydroxy group at the 3-position enhances its reactivity and biological potential compared to other benzoic acid derivatives.

Herbicidal Properties

Research indicates that this compound exhibits herbicidal properties similar to those of dicamba. It is hypothesized that the compound may disrupt plant auxin metabolism, which is crucial for plant growth and development. This disruption can lead to growth inhibition or phytotoxicity in certain plant species, making it a candidate for agricultural applications as an herbicide.

Cellular Effects

The compound may influence cellular functions significantly. Studies suggest that it can impact cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it has been proposed that this compound interacts with various biomolecules, potentially leading to enzyme inhibition or activation.

Molecular Mechanisms

At the molecular level, the compound's effects are thought to arise from binding interactions with enzymes and other proteins involved in metabolic pathways. This may result in alterations in gene expression patterns, further influencing cellular behavior and function .

Study on Proteostasis Network Modulation

A study published in Molecules evaluated various benzoic acid derivatives, including compounds structurally related to this compound. The research highlighted that these compounds could enhance the activity of proteostasis network modules, specifically targeting autophagy and proteasomal pathways. Although the study did not directly test this compound, it suggests that similar compounds might exhibit comparable bioactivity .

In Vivo Studies

Future studies are anticipated to explore the dosage effects of this compound in animal models. These studies could provide insights into any threshold effects observed at varying concentrations and assess potential toxicological impacts at higher doses .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,6-Dichloro-4-methylbenzoic acid | Two chlorines and one methyl group | Used as a herbicide (similar mode of action) |

| 3-Chloro-4-methoxybenzoic acid | One chlorine and one methoxy group | Exhibits significant biological activity |

| This compound | Hydroxy group instead of carboxylic | Potentially unique herbicidal properties |

Q & A

Basic: How is 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid structurally characterized?

Answer:

The compound is identified by its IUPAC name This compound (CAS: 7600-50-2) with molecular formula C₈H₆Cl₂O₄ and molecular weight 237.04 g/mol . Key structural features include:

- A benzoic acid backbone substituted with chlorine at positions 2 and 5, a hydroxyl group at position 3, and a methoxy group at position 6 .

- Confirmation via NMR (¹H/¹³C) and mass spectrometry (e.g., NIST Standard Reference Database 69) to resolve substituent positions and validate purity .

Basic: What are the recommended analytical methods for quantifying this compound in mixtures?

Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is preferred due to the aromatic chromophore. Use a C18 column and mobile phase of acetonitrile/water (acidified with 0.1% formic acid) .

- Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization (e.g., silylation) of the hydroxyl and carboxylic acid groups to enhance volatility .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. Methodological steps:

Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts on hydroxyl proton shifts .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituents unambiguously .

Cross-validate with computational chemistry : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Advanced: What experimental design optimizes synthesis of analogs with modified halogen/methoxy patterns?

Answer:

- Precursor selection : Start with 3-hydroxy-6-methoxybenzoic acid (CAS: 7600-50-2 derivatives) and use electrophilic chlorination (e.g., Cl₂/FeCl₃) to introduce halogens .

- Protection-deprotection strategies : Temporarily protect the hydroxyl group (e.g., acetyl) during chlorination to prevent side reactions .

- Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry to optimize yield and regioselectivity .

Advanced: How do steric and electronic effects influence the compound’s reactivity in esterification?

Answer:

- Steric hindrance : The methoxy group at position 6 and chlorine at position 5 create steric bulk, slowing nucleophilic attack on the carboxylic acid. Use DCC/DMAP as coupling agents to enhance reactivity .

- Electronic effects : Electron-withdrawing chlorine atoms activate the carboxylic acid for esterification but deactivate the aromatic ring toward electrophilic substitution .

Advanced: What methodologies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Dose-response standardization : Normalize activity data to molar concentrations to account for purity variations (e.g., HPLC purity >95% required) .

- Meta-analysis : Compare results across studies using shared controls (e.g., 3,5-dichloro-4-hydroxybenzoic acid as a reference) to identify assay-specific biases .

- Molecular docking : Validate bioactivity hypotheses by modeling interactions with target proteins (e.g., enzymes inhibited by halogenated benzoic acids) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the hydroxyl group and decarboxylation.

- Use amber vials to block UV-induced degradation .

- Confirm stability via periodic HPLC analysis (e.g., every 6 months) .

Advanced: How can researchers resolve discrepancies in reported melting points?

Answer:

Reported melting points (e.g., 122–124°C for analogs) may vary due to:

- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC to identify polymorphic forms .

- Impurity profiling : Use LC-MS to detect trace contaminants (e.g., residual solvents or chlorinated byproducts) that depress melting points .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Use gloves, goggles, and a fume hood to avoid dermal/ocular exposure.

- Waste disposal : Neutralize with aqueous NaOH before incineration to degrade halogenated byproducts .

Advanced: How to design degradation studies to assess environmental persistence?

Answer:

- Photolysis : Exclude aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS to identify cleavage products (e.g., loss of methoxy group) .

- Hydrolysis : Test stability in buffers (pH 3–10) at 37°C to simulate soil/water conditions. Quench reactions at intervals and quantify parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.